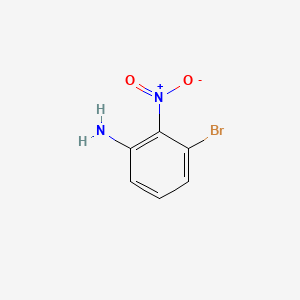

3-Bromo-2-nitroaniline

説明

Role in Complex Molecule Construction

3-Bromo-2-nitroaniline is a versatile building block in organic synthesis due to the distinct reactivity of its three functional groups. britannica.comwikipedia.org The bromine atom, the nitro group, and the primary amine each offer a reactive site that can be targeted for specific chemical modifications.

The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. sciencemuseumgroup.org.uk Though not documented specifically for this compound, analogous compounds readily participate in reactions such as Suzuki, Stille, and Heck couplings. The primary amine group can undergo standard transformations like acylation and diazotization, while the nitro group can be reduced to a second amino group, opening up further synthetic possibilities. This reduction, for example, transforms the molecule into a bromo-substituted diamine, a valuable scaffold in its own right. A documented application is its use in the synthesis of N-(3-Bromo-2-nitrophenyl)formamide through formylation of the amino group. wikipedia.org

Reactivity of Functional Groups

Significance in Pharmaceutical Precursor Synthesis

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals. fitnyc.edu The broader class of brominated anilines is integral to the development of new therapeutic agents. sciencemuseumgroup.org.uk The ability to selectively modify the molecule at its different functional sites allows for the construction of diverse molecular libraries, which are essential in the search for new drug candidates. The introduction of the bromo-nitroaniline core can be a critical step in building the complex architectures required for biological activity.

Utility in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the production of agrochemicals and dyes. fitnyc.edu Halogenated anilines are established precursors for various agrochemicals, including herbicides and fungicides. In the dye industry, nitroaniline derivatives are fundamental for producing a wide range of colorants. For example, related compounds like 3-bromo-4-nitroaniline (B1279795) are used to manufacture azo dyes for textiles. The specific substitution pattern of this compound makes it a valuable precursor for creating disperse dyes with unique shades and properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHLBAXHLAQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618776 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7138-15-0 | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Bromo 2 Nitroaniline

Classical and Contemporary Synthetic Routes

The preparation of 3-Bromo-2-nitroaniline can be approached through different pathways, primarily involving the manipulation of precursor molecules through bromination or substitution reactions.

A common strategy for synthesizing bromoanilines involves the direct bromination of an aniline (B41778) derivative. ccspublishing.org.cn In the case of 2-nitroaniline (B44862), the amino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The powerful directing effect of the amino group dominates, leading to bromination at positions para or ortho to it (positions 4 and 6). Therefore, direct bromination of 2-nitroaniline typically yields 4-bromo-2-nitroaniline (B116644) and 2-bromo-6-nitroaniline (B44865) rather than the 3-bromo isomer. Nevertheless, the methodologies for brominating 2-nitroaniline are well-documented.

Achieving high regioselectivity in the bromination of anilines is a significant challenge, as reactions often yield mixtures of mono-, di-, and tri-brominated products. ccspublishing.org.cn For 2-nitroaniline, which is deactivated by the nitro group, reaction conditions can be tuned to favor specific isomers. For instance, using copper(II) bromide in an ionic liquid, the bromination of 2-nitroaniline was found to be highly regioselective, yielding the para-substituted product, 4-bromo-2-nitroaniline, in high yield with minimal formation of other isomers. nih.govd-nb.infobeilstein-journals.org The choice of solvent and brominating agent plays a critical role in controlling the position of the incoming bromide.

Copper-catalyzed reactions offer an efficient and more environmentally benign alternative to traditional methods. thieme-connect.com A practical procedure for the copper-catalyzed oxidative bromination of free anilines has been developed using a CuSO₄·5H₂O/NaBr/Na₂S₂O₈ system. thieme-connect.comsci-hub.se This method enables regioselective bromination under mild conditions. sci-hub.se When applied to 2-nitroaniline, this system primarily yields 4-bromo-2-nitroaniline. thieme-connect.comsci-hub.se The reaction proceeds via the oxidation of bromide anions by the copper catalyst to generate Br₂, which then performs the electrophilic aromatic substitution. nih.gov Another approach involves using CuBr₂ as both catalyst and bromine source in an ionic liquid, which facilitates high yields and selectivity for the para-bromo product at room temperature. beilstein-journals.orgresearchgate.net

Table 1: Copper-Catalyzed Bromination of 2-Nitroaniline

| Catalyst System | Oxidant/Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| CuSO₄·5H₂O | NaBr, Na₂S₂O₈ | CH₃CN/H₂O | 7 then 25 | 24 h | 4-Bromo-2-nitroaniline | 97 | thieme-connect.comsci-hub.se |

A variety of brominating agents have been employed for the transformation of anilines.

HBr/H₂O₂: This system generates bromine in situ, offering a safer alternative to handling molecular bromine. The combination of hydrogen bromide and hydrogen peroxide has been used for the bromination of various substituted anilines. cyberleninka.ru This oxidative bromination method can be performed without a catalyst and is considered an environmentally conscious approach. researchgate.netmdma.ch However, for deactivated substrates like 2-nitroaniline, the reaction can be slow. mdma.ch

Br₂ in acetic acid: The use of molecular bromine in a solvent like acetic acid is a classical method for electrophilic bromination. sci-hub.se The solvent can play a crucial role in the reaction's efficiency. journals.co.za For 2-nitroaniline, this method can be used, although controlling the extent of bromination to avoid di- or tri-substituted products can be challenging. ccspublishing.org.cn A study on the bromination of 5-amino-2-nitro-trifluoromethyl toluene, a related aniline derivative, was successfully carried out using bromine in acetic acid. google.com

CuBr₂: Copper(II) bromide can serve as a direct brominating reagent. Under mild conditions, CuBr₂ in an ionic liquid has been shown to effectively brominate 2-nitroaniline, leading to a high yield of 4-bromo-2-nitroaniline. nih.govbeilstein-journals.org This method is noted for its high regioselectivity for the para-position. beilstein-journals.org

Table 2: Comparison of Brominating Agents for 2-Nitroaniline

| Brominating Agent | Solvent | Conditions | Major Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| CuBr₂ | Ionic Liquid | Room Temperature, 3h | 4-Bromo-2-nitroaniline | 88 | nih.govresearchgate.net |

| ZnAl-BrO₃⁻-LDHs/KBr | AcOH/H₂O | 40 °C, 1h | 4-Bromo-2-nitroaniline | 88.7 | ccspublishing.org.cn |

An alternative strategy to achieve the 3-bromo-2-nitro substitution pattern is to start with a precursor that already contains the bromo and nitro groups in the desired positions. 1,3-Dibromo-2-nitrobenzene (B169743) serves as a suitable starting material.

A synthetic route starting from 1,3-dibromo-2-nitrobenzene has been developed for related compounds, which showcases the key chemical step. google.com This pathway involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is replaced by a malonate derivative.

The first step is the reaction of 1,3-dibromo-2-nitrobenzene with dimethyl malonate in the presence of a base like sodium carbonate or potassium carbonate in a polar aprotic solvent such as DMF or DMSO. google.com This reaction yields 2-(3-bromo-2-nitrophenyl)-dimethyl malonate with very high efficiency (96-98% yield). google.com While the patent describes subsequent steps to convert this intermediate into 3-bromo-2-nitrobenzaldehyde, the initial malonate substitution provides the core C-(3-bromo-2-nitrophenyl) structure, which is a versatile precursor for accessing the target this compound through further standard organic transformations. google.com

Table 3: Synthesis via Malonate Substitution

| Starting Material | Reagents | Solvent | Product of Substitution Step | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1,3-Dibromo-2-nitrobenzene | Dimethyl malonate, K₂CO₃ | N,N-Dimethylformamide (DMF) | 2-(3-bromo-2-nitrophenyl)-dimethyl malonate | 97.3 | google.com |

Synthesis from 1,3-Dibromo-2-nitrobenzene Derivatives

Decarboxylation and Oxidation Pathways to Related Intermediates

The synthesis of intermediates structurally related to this compound can be achieved through strategic decarboxylation and oxidation reactions. A notable example is the synthesis of 3-bromo-2-nitrobenzoic acid, a precursor that shares the core substitution pattern. One patented method starts with 1,3-dibromo-2-nitrobenzene. google.com This process involves a substitution reaction with dimethyl malonate, followed by hydrolysis and decarboxylation to yield 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid. Subsequent oxidation of this intermediate with an oxidizing agent like potassium permanganate (B83412) furnishes 3-bromo-2-nitrobenzoic acid. google.com Such pathways, while not directly yielding the target aniline, are crucial for creating key building blocks that can be converted to this compound in later steps, typically through a Curtius, Hofmann, or similar rearrangement, or by reduction of the nitro group and subsequent manipulation of the carboxylic acid.

A summary of the transformation to a key intermediate is presented below:

| Starting Material | Intermediate | Key Reaction Steps | Product |

| 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid | - | Oxidation with Potassium Permanganate | 3-bromo-2-nitrobenzoic acid |

Multi-Step Synthesis from Related Anilines (e.g., 2-bromo-6-nitroaniline)

Synthesizing this compound often requires a multi-step approach starting from other substituted anilines. The strategic introduction and manipulation of functional groups are paramount to achieving the desired isomer.

Diazotization of an aromatic amine provides a versatile intermediate, the diazonium salt, which can be converted into a wide array of functional groups. lumenlearning.com This process involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. lumenlearning.com The resulting diazonium group (–N₂⁺) is an excellent leaving group and can be replaced through various reactions, most notably the Sandmeyer reaction, which uses copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups. lumenlearning.com

While a direct conversion from 2-bromo-6-nitroaniline to this compound via diazotization is not a straightforward isomerization, this methodology is critical for preparing necessary precursors. For instance, an appropriately substituted aniline can be diazotized to introduce a bromine atom at a specific position before or after the introduction of the nitro group. The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution. lumenlearning.com

Protecting the highly activating amino group is a common and effective strategy in the synthesis of substituted anilines. Acetylation of the amine with acetic anhydride (B1165640) to form an acetamido group (–NHCOCH₃) moderates its activating effect and provides steric hindrance, which can help direct subsequent electrophilic substitution reactions. researchgate.net

A classic example of this strategy is seen in the synthesis of isomers like 4-bromo-2-nitroaniline. mdpi.com The synthesis begins with the acetylation of a starting aniline. The resulting acetanilide (B955) then undergoes electrophilic substitution, such as nitration or bromination. The acetamido group is an ortho-, para-director. After the desired substituents are in place, the protecting acetyl group is removed by acid- or base-catalyzed hydrolysis, regenerating the amine functionality. researchgate.netvulcanchem.com This sequence ensures that the amino group does not interfere with the desired reactions and helps control the regiochemical outcome. researchgate.net

Table 1: Illustrative Acetylation/Hydrolysis Sequence for a Substituted Aniline

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| Acetylation | Aniline Derivative | Acetic Anhydride | Acetanilide Derivative | Protect and moderate the amino group, direct substitution. researchgate.net |

| Substitution | Acetanilide Derivative | Nitrating or Brominating Agent | Substituted Acetanilide Derivative | Introduce bromo and/or nitro groups at desired positions. mdpi.com |

| Hydrolysis | Substituted Acetanilide Derivative | Acid (e.g., HCl) or Base | Substituted Aniline | Deprotect the amino group to yield the final product. vulcanchem.com |

Mechanistic Elucidation of Formation Reactions

The formation of this compound is governed by well-established reaction mechanisms, primarily electrophilic aromatic substitution and, under certain conditions, radical-mediated pathways.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is the most common mechanism for introducing substituents like nitro (–NO₂) and bromo (–Br) groups onto an aromatic ring. The reaction proceeds via a two-step mechanism. masterorganicchemistry.commsu.edu

Step 1 (Rate-Determining): The aromatic ring, acting as a nucleophile, attacks a potent electrophile (e.g., the nitronium ion, NO₂⁺, for nitration, or a polarized bromine species, Br⁺, for bromination). This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Step 2 (Fast): A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system. masterorganicchemistry.com

The regiochemical outcome of EAS is dictated by the substituents already present on the ring. The amino group (–NH₂) is a powerful activating ortho-, para-director, while the nitro group (–NO₂) is a strong deactivating meta-director. When synthesizing this compound, the order of substitution is critical. Introducing the bromine atom onto a 2-nitroaniline substrate would be challenging as the deactivating nitro group and the ortho-amino group would direct incoming electrophiles to other positions. Therefore, a common strategy involves brominating an acetanilide first, where the less-activating acetamido group directs the bromine to the para position, followed by nitration and subsequent hydrolysis.

Radical-Mediated Pathways in Bromination

While EAS is the typical pathway for aromatic bromination, radical mechanisms can also occur, particularly when using reagents like N-Bromosuccinimide (NBS). libretexts.org Traditionally, NBS in the presence of a radical initiator or light is used for allylic bromination. libretexts.org

However, recent research has shown that the pathway for aromatic bromination using NBS can be influenced by the reaction conditions. For example, visible-light photoredox catalysis can be used to activate NBS. acs.org This method is believed to proceed through the oxidation of NBS to a cationic radical species, which enhances the electrophilicity of the bromine atom. acs.orgnih.gov This effectively steers the reaction towards an electrophilic aromatic substitution pathway and away from competing light-promoted radical side reactions, such as benzylic bromination. nih.gov Other methods, such as oxidative bromination using a combination of a bromide source (like KBr) and an oxidant, can also involve radical intermediates. researchgate.net These alternative pathways offer mild conditions and can provide different regioselectivity compared to traditional EAS methods.

Influence of Reaction Conditions on Regioselectivity and Yield

The synthesis of a specific isomer of a substituted aniline, such as this compound, is fundamentally governed by the directing effects of the substituents on the aromatic ring during electrophilic substitution. In the case of the precursor 2-nitroaniline, the amino (-NH₂) group is an activating ortho-, para-director, while the nitro (-NO₂) group is a deactivating meta-director. Consequently, direct electrophilic bromination of 2-nitroaniline preferentially yields products where bromine is added to the positions activated by the amino group, namely the C4 (para) and C6 (ortho) positions.

The formation of this compound is electronically disfavored as the C3 position is meta to the activating amino group and ortho to the deactivating nitro group. Research into the bromination of 2-nitroaniline consistently reports the formation of 4-bromo-2-nitroaniline as the major mono-brominated product. thieme-connect.comsci-hub.se For instance, a copper-catalyzed oxidative bromination of 2-nitroaniline yielded 4-bromo-2-nitroaniline with excellent selectivity and a 95% assay yield, with no mention of the 3-bromo isomer. thieme-connect.com Similarly, using copper(II) bromide in an ionic liquid solvent resulted in an 88% yield of 4-bromo-2-nitroaniline. beilstein-journals.orgresearchgate.net

Control of reaction conditions such as temperature and stoichiometry is critical for managing the extent of bromination and preventing the formation of di-substituted by-products like 4,6-dibromo-2-nitroaniline. thieme-connect.comresearchgate.net Studies have shown that adjusting temperature can influence reaction rates and product distribution; for example, lower temperatures can slow the release of the brominating agent, while higher temperatures may lead to mixtures of mono- and di-brominated products. ccspublishing.org.cn However, these adjustments primarily serve to control the degree of substitution rather than altering the inherent regioselectivity away from the electronically favored positions. The available literature does not provide a method for the regioselective synthesis of this compound by direct bromination of 2-nitroaniline, indicating that a more complex, multi-step synthetic strategy would be required to obtain this specific isomer.

Green Chemistry Approaches in this compound Synthesis

While methods targeting the specific synthesis of this compound are not detailed in the surveyed literature, significant progress in applying green chemistry principles to the synthesis of related bromoanilines has been made. These approaches focus on reducing environmental impact through the use of safer solvents, more efficient catalysts, and waste reduction strategies.

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water. Several methods have been developed for the bromination of anilines in aqueous media.

Aqueous Bromide/Bromate (B103136) Systems: An organic solvent-free process for preparing 2,6-dibromo-4-nitroaniline (B165464) uses a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium at ambient temperatures. rsc.orgresearchgate.net This approach not only eliminates the need for organic solvents but also allows for the product to be purified by simple filtration.

Ionic Liquids: Ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, have been employed as recyclable solvents for the bromination of anilines using CuBr₂. beilstein-journals.org These solvents can enhance reaction rates and facilitate catalyst recycling, although their classification as "green" remains a subject of discussion.

These methodologies demonstrate the feasibility of reducing or eliminating organic solvents in bromoaniline synthesis. However, their application to produce the specific this compound isomer has not been reported.

Modern synthetic methods aim to improve efficiency and safety by moving away from hazardous reagents like liquid bromine and employing catalytic systems that generate the brominating species in situ.

Copper-Catalyzed Systems: A highly practical method for the regioselective synthesis of 4-bromo-2-nitroaniline involves the use of a catalytic amount of copper sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.comsci-hub.se This catalytic approach is significantly more environmentally friendly than methods requiring stoichiometric amounts of copper bromide. thieme-connect.comsci-hub.se

Layered Double Hydroxide (B78521) (LDH) Reagents: An innovative approach uses a Zinc-Aluminum layered double hydroxide intercalated with bromate ions (ZnAl-BrO₃⁻-LDHs) in conjunction with potassium bromide (KBr). ccspublishing.org.cn This material acts as a solid-state, slow-release oxidant, enabling the controlled bromination of anilines in high yield without a separate metal catalyst. ccspublishing.org.cn

Alternative Oxidants: The use of efficient and inexpensive oxidants like sodium chlorate (B79027) or potassium chlorate to generate bromine in situ from bromide salts has been patented. This method claims a bromine utilization rate of over 92%, representing a significant improvement in reagent efficiency. google.com

The following table summarizes several advanced reagent and catalytic systems developed for the green synthesis of bromoanilines.

| Starting Material | Reagent/Catalyst System | Solvent | Primary Product | Yield | Reference |

| 2-Nitroaniline | CuSO₄·5H₂O (cat.), NaBr, Na₂S₂O₈ | CH₃CN/H₂O | 4-Bromo-2-nitroaniline | 95% | thieme-connect.com |

| 2-Nitroaniline | ZnAl-BrO₃⁻-LDHs, KBr | AcOH/H₂O | 4-Bromo-2-nitroaniline | 88.7% | ccspublishing.org.cn |

| 2-Nitroaniline | CuBr₂ | 1-hexyl-3-methylimidazolium bromide | 4-Bromo-2-nitroaniline | 88% | beilstein-journals.orgresearchgate.net |

| 4-Nitroaniline (B120555) | NaBr/NaBrO₃ | Aqueous Acid | 2,6-Dibromo-4-nitroaniline | >95% | rsc.org |

| Nitroaniline Compounds | Bromide, NaClO₃/KClO₃ (oxidant) | Aqueous Acid | Bromo-nitroaniline | High | google.com |

Table showing various catalytic systems for bromoaniline synthesis.

Waste minimization in the synthesis of bromoanilines is closely linked to reagent efficiency and process design. The primary sources of waste are spent reagents, solvents, and the formation of undesired by-products.

In Situ Reagent Generation: Generating bromine in situ from stable, solid salts like KBr or NaBr with an oxidant avoids the hazards and waste associated with handling liquid bromine. thieme-connect.comccspublishing.org.cn This approach also improves atom economy, as the HBr by-product from traditional methods is eliminated. ias.ac.in

Recycling of Media: A significant advancement in waste reduction is the ability to recycle the reaction medium. In the aqueous bromide-bromate synthesis of 2,6-dibromo-4-nitroaniline, the acidic aqueous filtrate can be successfully recycled up to five times without a discernible loss in product yield or purity. rsc.orgresearchgate.net Similarly, the use of ionic liquids is predicated on their potential for recovery and reuse. beilstein-journals.orgwiley.com

Utilization of Industrial Waste: A patented process highlights the use of waste sulfuric acid and hydrochloric acid as the acidic medium for bromination, which simultaneously reduces production costs and mitigates pollution from waste acid streams. google.com Another patent details a process for recovering bromine from industrial waste liquid, turning a waste product back into a valuable raw material. osti.gov

By-product Control: The main by-products in the bromination of 2-nitroaniline are the undesired 4-bromo and 4,6-dibromo isomers. thieme-connect.comresearchgate.net The formation of these compounds is managed by precise control over reaction conditions, including temperature, reaction time, and the stoichiometric ratio of reagents, as discussed in section 2.2.3. thieme-connect.comccspublishing.org.cn

Advanced Reactivity and Transformation Chemistry of 3 Bromo 2 Nitroaniline

Reactions Involving the Amino Group

The amino group of 3-bromo-2-nitroaniline is a versatile handle for a variety of chemical modifications, including diazotization, condensation, acylation, and sulfonylation reactions.

Diazotization and Sandmeyer-type Reactions

Primary aromatic amines like this compound readily undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org This reaction converts the amino group into a highly versatile diazonium salt intermediate, 3-bromo-2-nitrophenyldiazonium chloride.

The resulting diazonium salt is a valuable precursor for a range of Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) salt catalyst. libretexts.orgwikipedia.org This class of reactions provides a powerful method for introducing a wide array of substituents onto the aromatic ring that are often difficult to install via direct aromatic substitution. For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can introduce a chloro or bromo group, respectively, while copper(I) cyanide (CuCN) can be used to install a cyano group. masterorganicchemistry.comwikipedia.org These transformations are pivotal in the synthesis of various halogenated and cyanated nitroaromatics.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 1-Bromo-3-chloro-2-nitrobenzene | Diazotization/Sandmeyer (Chlorination) |

| This compound | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuBr | 1,3-Dibromo-2-nitrobenzene (B169743) | Diazotization/Sandmeyer (Bromination) |

| This compound | 1. NaNO₂, HCl (0-5 °C) 2. CuCN | 2-Bromo-6-nitrobenzonitrile | Diazotization/Sandmeyer (Cyanation) |

Condensation Reactions leading to Heterocyclic Systems

The amino group of this compound, particularly after its reduction to the corresponding diamine, is a key participant in condensation reactions for the synthesis of various heterocyclic systems. The reduction of this compound yields 3-bromo-1,2-diaminobenzene, an ortho-phenylenediamine derivative that is a versatile building block for the synthesis of important nitrogen-containing heterocycles such as quinoxalines and benzotriazoles.

Quinoxalines are synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov For example, the reaction of 3-bromo-1,2-diaminobenzene with a diketone like benzil (B1666583) in a suitable solvent such as ethanol (B145695) or acetic acid, often with catalytic acid, would lead to the formation of a 6-bromo-2,3-diphenylquinoxaline. nih.gov

Benzotriazoles can be prepared from ortho-phenylenediamines by treatment with nitrous acid. gsconlinepress.comgsconlinepress.com The reaction of 3-bromo-1,2-diaminobenzene with sodium nitrite in acetic acid would result in the formation of 5-bromobenzotriazole. gsconlinepress.com This transformation proceeds via the diazotization of one amino group followed by intramolecular cyclization.

| Precursor | Reactant | Product | Heterocyclic System |

|---|---|---|---|

| 3-Bromo-1,2-diaminobenzene | Benzil | 6-Bromo-2,3-diphenylquinoxaline | Quinoxaline |

| 3-Bromo-1,2-diaminobenzene | Sodium Nitrite, Acetic Acid | 5-Bromobenzotriazole | Benzotriazole |

Acylation and Sulfonylation for Derivative Synthesis

The amino group of this compound can be readily acylated or sulfonylated to furnish a variety of amide and sulfonamide derivatives. These reactions are typically carried out by treating the aniline (B41778) with an acyl halide, acid anhydride (B1165640), or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. byjus.comsemanticscholar.org

Acylation, often performed with reagents like acetyl chloride or acetic anhydride, converts the amino group into an acetamido group. byjus.comias.ac.in This transformation is useful for protecting the amino group or for modifying the electronic properties of the molecule.

Sulfonylation, commonly achieved using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. researchgate.netorganic-chemistry.org Sulfonamides are an important class of compounds with a wide range of applications in medicinal chemistry.

| Starting Material | Reagent | Base | Product | Derivative Type |

|---|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-(3-Bromo-2-nitrophenyl)acetamide | Amide |

| This compound | p-Toluenesulfonyl Chloride | Triethylamine | N-(3-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide | Sulfonamide |

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group, which opens up further synthetic possibilities.

Reduction to Diamine Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-bromo-1,2-diaminobenzene. researchgate.net This diamine is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules. Several methods are available for this reduction, each with its own advantages in terms of selectivity and reaction conditions.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. commonorganicchemistry.comnih.govfujifilm.com This method is generally clean and efficient, but care must be taken to avoid dehalogenation, which can be a side reaction.

Alternatively, metal-acid systems are effective for the reduction of nitro groups. Common reagents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acidic media. researchgate.netwikipedia.orgscispace.com These methods are often preferred when other reducible functional groups are present in the molecule.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 3-Bromo-1,2-diaminobenzene | Catalytic Hydrogenation |

| This compound | SnCl₂·2H₂O, HCl | 3-Bromo-1,2-diaminobenzene | Metal-Acid Reduction |

| This compound | Fe, HCl | 3-Bromo-1,2-diaminobenzene | Metal-Acid Reduction |

Transformations to Other Nitrogen-Containing Functionalities

While the reduction to an amino group is the most common transformation of the nitro group, other conversions are also possible, leading to a variety of nitrogen-containing functionalities. For instance, partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino derivatives, although these are often reactive intermediates that are further reduced to the amine.

Reactions Involving the Bromine Substituent

The bromine atom in this compound is the primary site for a variety of chemical transformations that allow for extensive molecular diversification. Its reactivity is significantly influenced by the electronic and steric effects of the adjacent nitro and amino groups. These ortho-substituents play a crucial role in activating the C-Br bond towards nucleophilic attack and enabling a range of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, proceeding through an addition-elimination mechanism. tandfonline.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of the strongly electron-withdrawing nitro group ortho to the bromine is critical, as it stabilizes this intermediate through resonance, thereby facilitating the reaction. youtube.comlibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The reactivity of this compound in SNAr reactions is a direct consequence of the interplay between the electronic and steric effects of its ortho-substituents.

Electronic Effects : The nitro group (NO₂) at the C-2 position is a powerful electron-withdrawing group. Its presence ortho to the bromine leaving group significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. tandfonline.com This group provides substantial resonance stabilization to the anionic Meisenheimer intermediate, which lowers the activation energy of the initial, rate-determining step. libretexts.orgnih.gov The amino group (NH₂) at the C-3 position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the activating effect of the nitro group is overwhelmingly dominant.

Steric Effects : The amino group, being adjacent to the site of reaction, introduces steric hindrance that can impede the approach of the incoming nucleophile. rsc.org This steric crowding can influence the rate of reaction, particularly when bulky nucleophiles are used. The balance between the powerful electronic activation by the nitro group and the steric hindrance from the amino group is a defining feature of the SNAr chemistry of this molecule.

The nature of the attacking nucleophile plays a significant role in the outcome of SNAr reactions. Factors such as the nucleophile's size, charge, and polarizability can affect reaction rates and, in some cases, product distribution.

For this compound, strong, relatively small nucleophiles are generally effective. For instance, alkoxides (like sodium methoxide) or thiolates (like sodium thiophenoxide) readily displace the bromide. With bulkier nucleophiles, such as secondary amines or sterically hindered alkoxides, the reaction rate may be significantly reduced due to the steric hindrance imposed by the ortho-amino group.

Table 1: Representative SNAr Reactions of this compound

| Nucleophile | Reagent Example | Solvent | Product | Relative Reactivity |

| Methoxide | Sodium Methoxide (NaOCH₃) | Methanol | 3-Methoxy-2-nitroaniline | High |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | DMF | 3-(Phenylthio)-2-nitroaniline | High |

| Piperidine | Piperidine | DMSO | 3-(Piperidin-1-yl)-2-nitroaniline | Moderate |

| tert-Butoxide | Potassium tert-butoxide (KOtBu) | THF | 3-(tert-Butoxy)-2-nitroaniline | Low |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-Br bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern synthetic chemistry for building complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org The reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For this compound, this method allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-3 position. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst/Base System | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-2-nitroaniline |

| Thiophene-2-boronic Acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Nitro-3-(thiophen-2-yl)aniline |

| Methylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-Methyl-2-nitroaniline |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(4-Methoxyphenyl)-2-nitroaniline |

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. This transformation on this compound provides a direct route to 3-alkynyl-2-nitroaniline derivatives. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst/Base System | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Nitro-3-(phenylethynyl)aniline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Piperidine | 2-Nitro-3-((trimethylsilyl)ethynyl)aniline |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(Hex-1-yn-1-yl)-2-nitroaniline |

| Propargyl Alcohol | Pd(PPh₃)₄ / CuI / DIPA | 3-(3-Hydroxyprop-1-yn-1-yl)-2-nitroaniline |

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org Applying this reaction to this compound allows for the introduction of a second, different amino group at the C-3 position, leading to substituted 2-nitro-1,3-diaminobenzene derivatives after a potential protecting group strategy or direct coupling.

Table 4: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand/Base System | Product |

| Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 3-Morpholino-2-nitroaniline |

| Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | N¹-Phenyl-2-nitrobenzene-1,3-diamine |

| Benzylamine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | N¹-Benzyl-2-nitrobenzene-1,3-diamine |

| Diethylamine | Pd(OAc)₂ / tBuXPhos / LiHMDS | N¹,N¹-Diethyl-2-nitrobenzene-1,3-diamine |

Metal-Catalyzed Transformations for Functionalization

Beyond the major named cross-coupling reactions, the bromine substituent on this compound can be replaced by other functional groups through various metal-catalyzed processes. These transformations further expand the synthetic utility of this compound.

One such important reaction is palladium-catalyzed cyanation , which involves the substitution of the bromine atom with a cyanide group, typically using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). This reaction provides a pathway to 3-amino-2-nitrobenzonitrile, a valuable intermediate for the synthesis of pharmaceuticals and heterocyclic compounds.

Other potential transformations applicable to aryl bromides include the Heck reaction (coupling with alkenes) and various carbonylative coupling reactions to introduce carbonyl-containing functionalities. These methods underscore the versatility of the C-Br bond as a key site for strategic functionalization.

Table 5: Other Metal-Catalyzed Functionalizations of this compound

| Reaction Type | Reagent(s) | Catalyst System | Product |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 3-Amino-2-nitrobenzonitrile |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 3-((E)-2-Phenylvinyl)-2-nitroaniline |

| Carbonylation | CO, Methanol | PdCl₂(dppf) / DBU | Methyl 3-amino-2-nitrobenzoate |

Derivatives, Analogues, and Advanced Applications of 3 Bromo 2 Nitroaniline

Synthesis and Characterization of Advanced Derivatives

The reactivity of 3-bromo-2-nitroaniline permits the synthesis of a variety of derivatives through substitution, isomerization, and cyclization reactions. These processes yield compounds with tailored electronic and steric properties for specific applications.

Substitution at the amino group of this compound is a common strategy to create advanced derivatives. N-alkylation, for instance, can modify the compound's solubility, reactivity, and biological interaction capabilities. While specific synthetic protocols for the direct methylation of this compound are not extensively detailed in readily available literature, the N-methylation of anilines is a standard organic transformation. This can typically be achieved using reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The resulting compound, 3-Bromo-N-methyl-2-nitroaniline, possesses distinct physical and chemical properties. buyersguidechem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1150617-53-0 | buyersguidechem.com |

| Molecular Formula | C₇H₇BrN₂O₂ | buyersguidechem.com |

| Molecular Weight | 231.05 g/mol | buyersguidechem.com |

| Boiling Point | 298.1 °C at 760 mmHg | buyersguidechem.com |

| Density | 1.688 g/cm³ | buyersguidechem.com |

| Flash Point | 134.1 °C | buyersguidechem.com |

The isomers of bromo-nitroaniline are crucial in chemical synthesis, and their preparation often involves multi-step pathways. A prominent example is 4-bromo-2-nitroaniline (B116644), which serves as an important intermediate for dyes and pharmaceuticals. rsc.org

One established multi-step synthesis for 4-bromo-2-nitroaniline begins with the acetylation of aniline (B41778) to form acetanilide (B955). This protecting group strategy directs subsequent substitutions. The acetanilide is then brominated, typically using pyridinium (B92312) bromide perbromide in glacial acetic acid, to yield 4-bromoacetanilide. nih.gov The subsequent step involves nitration. The 4-bromoacetanilide is dissolved in concentrated sulfuric acid and treated with a cooled nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group ortho to the activating acetamido group, forming 4-bromo-2-nitroacetanilide. nih.gov The final step is the acidic hydrolysis of the acetamido group. Refluxing the 4-bromo-2-nitroacetanilide in aqueous hydrochloric acid removes the acetyl group to yield the final product, 4-bromo-2-nitroaniline. organic-chemistry.org

An alternative, more direct synthesis involves the bromination of 2-nitroaniline (B44862) using a brominating agent like a potassium bromide solution in the presence of sulfuric acid and an oxidizing agent such as sodium chlorate (B79027). rsc.org

The characterization of 4-bromo-2-nitroaniline confirms its structure as a yellow crystalline solid with a melting point of approximately 110-113 °C. rsc.org Spectroscopic methods such as FTIR, NMR, and Mass Spectrometry are used to confirm the identity and purity of the synthesized compound. rsc.org

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 875-51-4 | rsc.org |

| Appearance | Yellow solid | rsc.org |

| Molecular Formula | C₆H₅BrN₂O₂ | rsc.org |

| Molecular Weight | 217.02 g/mol | rsc.org |

| Melting Point | 110-113 °C | rsc.org |

| Boiling Point | 308.7 °C at 760 mmHg | rsc.org |

The ortho-nitroaniline motif present in this compound is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The amino and nitro groups can undergo intramolecular cyclization reactions following reduction or other transformations to form fused ring systems.

Quinazolines: Quinazoline (B50416) derivatives are known for their broad range of pharmacological activities. researchgate.net The synthesis of quinazolines can be achieved from ortho-nitroaniline precursors. A general strategy involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde or carboxylic acid derivative to form the pyrimidine (B1678525) ring. For example, substituted (2-bromophenyl)methylamines can be reacted with amides in a copper-catalyzed cascade reaction to yield quinazoline derivatives. organic-chemistry.org The presence of the bromine atom on the this compound scaffold offers a site for further functionalization or can influence the electronic properties of the resulting quinazoline ring.

Benzothiazoles: Benzothiazole (B30560) derivatives are another class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.gov A common synthetic route involves the reaction of an ortho-amino-substituted aniline with a source of sulfur and carbon. For instance, nitro-substituted benzothiazole derivatives have been synthesized by reacting 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) and bromine in glacial acetic acid. This process, known as the Hugershoff synthesis, involves cyclization to form the thiazole (B1198619) ring. Given its structural similarity, this compound is a suitable substrate for analogous transformations to produce bromo-substituted benzothiazole derivatives.

Phenazines: Phenazines are nitrogen-containing heterocycles, some of which exhibit antibiotic properties. nih.govnih.gov A modular synthesis for phenazine (B1670421) derivatives has been developed using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between anilines and a substituted nitroarene, such as 2-bromo-3-nitroanisole. This is followed by a base-promoted reductive cyclization to form the phenazine core. nih.gov The this compound scaffold can act as the aniline component in such reactions, leading to the formation of functionalized phenazine structures.

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

The structural features of this compound and its derivatives make them valuable building blocks in medicinal chemistry for the development of new therapeutic agents.

Bromoanilines and nitroaromatic compounds are recognized as important intermediates in the synthesis of APIs. rsc.orgnih.gov The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity, while the nitro and amino groups are precursors for forming heterocyclic rings or other functional groups common in drug molecules.

For example, the synthesis of the immunomodulatory drug Lenalidomide involves an intermediate, methyl 2-bromomethyl-3-nitrobenzoate, which shares the bromo-nitro substitution pattern on the benzene (B151609) ring. This highlights the utility of this arrangement in constructing complex pharmaceutical targets. While direct examples of marketed drugs synthesized from this compound are not prominent, its derivatives are explored in the synthesis of novel bioactive compounds. For instance, 3-substituted phenazines have been synthesized and evaluated as novel antichlamydial agents, demonstrating the potential of this class of compounds in drug discovery. researchgate.net

The bromo-nitroaniline core is integral to the synthesis of various compounds with potential therapeutic applications, including antibiotics.

Antibacterial Agents: Halogenated phenazines, which can be synthesized from precursors structurally related to this compound, have shown potent antibacterial and biofilm-eradicating activities. nih.govnih.gov For example, 2-bromo-1-hydroxyphenazine, a marine natural product, and its synthetic analogues demonstrate significant activity against pathogens like Staphylococcus aureus. nih.gov The synthesis of these complex molecules often involves coupling an aniline with a bromo-nitro-aromatic compound, followed by cyclization. nih.gov

Anti-tubercular and Other Antimicrobial Agents: Benzothiazole derivatives have been investigated for a range of bioactivities, including as anti-tubercular agents. rsc.org The synthesis of these compounds can start from substituted anilines. For example, a reaction between 4-nitroaniline (B120555), potassium thiocyanate, and bromine leads to a benzothiazole intermediate. rsc.org By analogy, this compound could be used to generate novel benzothiazole derivatives for screening as potential anti-tubercular or other antimicrobial agents. Similarly, quinazolinone derivatives synthesized from bromo-anthranilic acid have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net

Pharmacophore Modeling and Structure-Activity Relationship Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques crucial in modern drug discovery and the development of bioactive molecules. pharmacophorejournal.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com These models are used to screen large databases of virtual compounds to identify new potential drug candidates. pharmacophorejournal.com

Similarly, Structure-Activity Relationship (SAR) and 3D-QSAR studies aim to correlate the chemical structure of compounds with their biological activities. researchgate.netmdpi.com By analyzing how variations in a molecule's structure affect its potency, researchers can identify key functional groups and structural motifs responsible for its activity. researchgate.net For nitro-aromatic compounds, understanding the structural and electronic factors that influence their biological effects, such as mutagenicity, has been a long-standing objective. researchgate.net The concerted influence of multiple structural factors makes developing comprehensive SAR models for this class of compounds a significant challenge. researchgate.net

While this compound serves as an intermediate in the synthesis of potentially bioactive molecules like agrochemicals, specific pharmacophore models or detailed QSAR studies focusing exclusively on this compound derivatives were not prominently featured in the reviewed literature. However, its structural backbone, containing amino, nitro, and bromo groups, makes it a candidate for such analyses in the context of developing new molecules with desired biological activities.

Applications in Materials Science

This compound is a versatile chemical intermediate that serves as a building block in the synthesis of a variety of materials. lookchemicals.com Its distinct arrangement of bromo, nitro, and amino functional groups on an aromatic ring allows for diverse chemical transformations, making it a valuable precursor in several areas of materials science.

As a key intermediate in organic synthesis, this compound can be utilized in the creation of more complex molecules. lookchemicals.com These subsequent molecules can then be functionalized to serve as monomers for polymerization reactions. The presence of the reactive amine group allows for the formation of amide or imine linkages, which are foundational to various polymer backbones, including polyamides and polyimides. These polymers are known for their thermal stability and mechanical strength, making them suitable for high-performance coatings and advanced materials. While direct application of this compound in specific, commercially available polymers is not widely documented, its role as a foundational intermediate is critical for research and development in this field.

The structure of this compound is well-suited for its use as a precursor in the synthesis of azo dyes and pigments. lookchemicals.comechemi.com Aromatic amines are fundamental components in the production of azo compounds, which constitute a large class of commercial colorants. The synthesis typically involves a diazotization reaction, where the primary amine group (-NH2) on the this compound is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound (a coupling component) to form an azo dye.

The specific shade and properties of the resulting dye are influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group and the halogen bromo group on the this compound backbone can modify the electronic structure of the final chromophore, impacting its color and lightfastness properties. Related compounds, such as 3-bromoaniline (B18343) and 4-bromoaniline, are also used as intermediates in the production of dyes for textiles and coatings. chemimpex.comjoshi-group.comresearchgate.net

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics, optical communications, and signal processing. ripublication.com A common molecular design for NLO materials involves creating a structure with a π-electron system that is asymmetrically substituted with strong electron-donating and electron-accepting groups. ripublication.com This arrangement leads to a large molecular dipole moment and high molecular hyperpolarizability, which are prerequisites for second-order NLO effects like second-harmonic generation (SHG). ripublication.com

Nitroanilines, such as p-nitroaniline, are considered prototype organic NLO molecules due to the presence of the electron-donating amino group and the electron-accepting nitro group connected by a benzene ring. worldscientific.comresearchgate.net Research has shown that substitution with a bromine atom can further enhance these properties. For instance, single crystals of the isomer 4-bromo-2-nitroaniline have been grown and characterized as a promising NLO material. ripublication.com Studies indicated that its SHG conversion efficiency is 1.2 times that of urea, a standard reference material for NLO measurements. ripublication.com The substitution of bromine on the o-nitroaniline structure was found to substantially increase the SHG efficiency, highlighting the potential of bromo-nitroanilines as a class of compounds for NLO applications. ripublication.com

Table 1: Summary of Applications in Materials Science

| Application Area | Role of this compound | Resulting Materials/Properties |

|---|---|---|

| Polymer and Coating Development | Intermediate in organic synthesis | Precursor to monomers for high-performance polymers (e.g., polyamides) |

| Organic Pigments and Dyes | Diazotization component precursor | Azo dyes and pigments for textiles and coatings |

| Non-Linear Optical (NLO) Materials | Building block for NLO-active molecules | Materials with second-harmonic generation (SHG) efficiency for optical devices |

Applications in Agrochemicals and Pesticides

This compound is identified as an important raw material and intermediate used in the synthesis of agrochemicals. lookchemicals.comechemi.com The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules that can exhibit specific biological activities against target pests or weeds while minimizing impact on non-target organisms and the environment.

The chemical structure of this compound provides a versatile scaffold for building more complex agrochemical compounds. The amine, nitro, and bromo groups can be chemically modified through various reactions to produce a wide range of derivatives. These derivatives can then be screened for potential herbicidal, insecticidal, or fungicidal properties. While specific commercial pesticides derived directly from this compound are not detailed in the available literature, its established use as a key intermediate underscores its importance in the research and manufacturing pipelines of the agrochemical industry. lookchemicals.comechemi.com

Computational and Theoretical Studies of 3 Bromo 2 Nitroaniline Systems

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the conformational landscape of 3-Bromo-2-nitroaniline are crucial determinants of its physical and chemical properties. Theoretical studies, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating these structural features.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, such as other nitroaniline derivatives. For instance, DFT calculations performed on o- and p-nitroaniline derivatives have successfully elucidated the interplay of various intermolecular forces and their effect on molecular packing. scispace.comresearchgate.net

Theoretical investigations on similar molecules, like 2,6-dibromo-4-nitroaniline (B165464), have utilized DFT methods such as M06-2X with a 6-311++G^{**} basis set to analyze intermolecular interactions. nih.gov These studies provide a framework for how DFT can be applied to understand the structural parameters of this compound. Such calculations would typically involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum.

Table 1: Representative Theoretical Data for a Related Nitroaniline System

| Parameter | Calculated Value | Method |

|---|---|---|

| Binding Energy | -1.66 to -9.77 kcal/mol | DFT (M06-2X/6-311++G**) |

| N-H···O Hydrogen Bond Length | Varies | DFT Calculations |

| C-N Bond Length | Varies | DFT Calculations |

| C-Br Bond Length | Varies | DFT Calculations |

Note: This data is for 2,6-dibromo-4-nitroaniline and serves as an illustrative example of the types of parameters obtained from DFT calculations. nih.gov

Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around single bonds, primarily the C-N bonds of the amino and nitro groups. The orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to the benzene (B151609) ring and to each other significantly influences the molecule's stability and properties.

For many substituted anilines, the planarity of the molecule is a key factor. The rotation of the nitro group relative to the benzene ring is a critical conformational parameter. Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the twist angle of the nitro group is influenced by both intramolecular and intermolecular interactions. mdpi.com In this compound, steric hindrance between the adjacent bromo and nitro groups, as well as the amino group, would likely lead to a non-planar conformation being the most stable, representing an energy minimum on the potential energy surface. Identifying all possible low-energy conformers and the energy barriers between them is a primary goal of conformational analysis.

In the solid state, molecules of this compound are expected to interact through a network of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The amino group can act as a hydrogen bond donor, while the nitro group is a strong hydrogen bond acceptor.

Theoretical studies on related nitroaniline compounds have highlighted the importance of N-H···O hydrogen bonds in forming stable crystal lattices. researchgate.net For example, in 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond between the amino and nitro groups can form a six-membered chelate ring, which in turn influences how the molecules stack together. scispace.comresearchgate.net In the case of this compound, both intramolecular (between the 2-nitro and 1-amino groups) and intermolecular hydrogen bonding are possible.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitro group and the benzene ring. DFT calculations would provide precise energies for these orbitals and a visual representation of their spatial distribution. Studies on other substituted anilines have shown how different functional groups modulate the HOMO-LUMO gap and thus the molecule's electronic properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitroaniline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.6 |

| HOMO-LUMO Gap (ΔE) | 3.9 |

Note: These are representative values for a related nitroaniline compound (p-nitroaniline) and are intended to illustrate the concept. thaiscience.info

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. thaiscience.infounal.edu.co Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. The bromine atom would also influence the electrostatic potential distribution. Theoretical calculations are necessary to generate these maps and provide a quantitative understanding of the molecule's reactivity patterns. rsc.org

Reaction Mechanism Modeling and Kinetics

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates, and in determining the associated energetic barriers.

A key reaction for this compound is nucleophilic aromatic substitution (SNA r), where a nucleophile replaces the bromine atom or a hydrogen atom. nih.gov Computational studies on similar bromo-nitrobenzene systems have shown that the S NAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. stackexchange.com

Theoretical calculations, typically using DFT methods, can map out the potential energy surface for such a reaction. This involves locating the geometry of the transition state connecting the reactants to the Meisenheimer intermediate. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the reaction of this compound with a nucleophile, computational modeling would characterize the transition state for the initial attack of the nucleophile on the carbon atom bearing the bromine. The geometry of this transition state would reveal the extent of bond formation between the nucleophile and the carbon, and the incipient breaking of the carbon-bromine bond.

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been characterized, their relative energies can be used to understand the kinetic and thermodynamic aspects of the reaction. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, with a lower activation energy corresponding to a faster reaction.

In the context of S NAr reactions of nitroarenes, there can be competition between kinetic and thermodynamic control. researchgate.net For instance, the initial attack of a nucleophile might occur at a position other than the one leading to the final product, due to a lower activation barrier (kinetic control). However, if this pathway is reversible and the pathway leading to the thermodynamically most stable product has a higher barrier but is irreversible, the latter product will predominate over time (thermodynamic control). researchgate.net

Computational studies on the reaction of this compound with a nucleophile would involve calculating the Gibbs free energies of activation for attack at different positions on the aromatic ring. This would allow for a comparison of the rates of competing pathways and a prediction of the dominant reaction product under different conditions.

A hypothetical energy profile for a reaction of this compound is presented in the table below, illustrating the concepts of kinetic and thermodynamic control.

| Reaction Coordinate | Pathway A (Kinetic) | Pathway B (Thermodynamic) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +20.5 |

| Intermediate | -5.6 | -2.3 |

| Transition State 2 | +18.9 | +12.1 |

| Products | -10.3 | -25.7 |

Note: Energy values are in kcal/mol and are hypothetical.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, a key question is where an incoming reagent will preferentially attack the aromatic ring. Computational chemistry offers powerful tools to predict and rationalize regioselectivity.

The electron-donating amino group and the electron-withdrawing nitro and bromo groups exert opposing electronic effects, making the prediction of regioselectivity non-trivial. The distortion/interaction model, often applied to aryne chemistry, provides a framework where the distortion of the aromatic ring by substituents can predict the site of nucleophilic attack. nih.gov DFT calculations can be used to determine the optimized geometry of this compound and any intermediates, revealing distortions that favor attack at a particular carbon atom.

Furthermore, analyzing the distribution of molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the most electrophilic sites in the molecule, which are the most likely targets for nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms ortho and para to the strongly electron-withdrawing nitro group, making these positions prime candidates for nucleophilic attack. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting and validating experimental data.

Both IR and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.satriprinceton.org While they are based on different physical principles (IR on absorption and Raman on scattering), they provide complementary information about molecular structure. photothermal.com

Theoretical calculations, typically at the DFT level of theory, can compute the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The calculated frequencies are often systematically scaled to account for approximations in the theoretical methods and to improve agreement with experimental data.

For this compound, theoretical spectra would predict characteristic vibrational modes, including:

N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.

Asymmetric and symmetric NO₂ stretching of the nitro group, usually found around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-Br stretching , which appears at lower frequencies, typically below 1000 cm⁻¹.

Aromatic C-H and C=C stretching modes.

The table below shows a comparison of hypothetical experimental and theoretically calculated vibrational frequencies for some key functional groups in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) asym | 3480 | 3485 | Asymmetric N-H stretch |

| ν(N-H) sym | 3370 | 3375 | Symmetric N-H stretch |

| ν(NO₂) asym | 1545 | 1550 | Asymmetric NO₂ stretch |

| ν(NO₂) sym | 1350 | 1355 | Symmetric NO₂ stretch |

| ν(C-Br) | 680 | 685 | C-Br stretch |

Note: These are representative values and would need to be confirmed by actual experimental and computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a valuable tool in the structural elucidation of organic molecules. rsc.orgnrel.gov For compounds like this compound, Density Functional Theory (DFT) has become the standard method for accurately computing NMR parameters. mdpi.comresearchgate.net

The most common approach involves the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netimist.mamdpi.com This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To obtain the final chemical shifts (δ), these shielding values (σ) are typically referenced against the calculated shielding of a standard compound, most commonly tetramethylsilane (B1202638) (TMS), using the formula: δ = σref - σsample. imist.ma

The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For aromatic and substituted systems, hybrid functionals such as B3LYP, often paired with a basis set like 6-311+G(d,p), are frequently used to provide a good balance between accuracy and computational cost. researchgate.net Solvent effects, which can be significant for polar molecules like nitroanilines, are often incorporated using models like the Polarizable Continuum Model (PCM). mdpi.com

While no specific data for this compound is available, a computational study would typically generate a data table comparing the predicted ¹H and ¹³C NMR chemical shifts to experimental values, if available, to validate the computational model.

Illustrative Data Table for Predicted NMR Chemical Shifts

The following table is a hypothetical representation of what computationally predicted NMR data for a molecule like this compound would look like. The values are not actual predicted data for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 125.4 | |

| C2 | 148.2 | |

| C3 | 115.9 | |

| C4 | 7.52 | 133.1 |

| C5 | 6.88 | 119.5 |

| C6 | 7.21 | 129.8 |

| N-H | 5.95 |

UV-Vis Absorption and Electronic Excitation Calculations

Theoretical calculations are instrumental in interpreting UV-Vis absorption spectra by identifying the electronic transitions responsible for the observed absorption bands. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of molecules and predicting their electronic spectra. qu.edu.qaacs.orgresearchgate.net

TD-DFT calculations, performed on a ground-state optimized geometry of the molecule, yield vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. mdpi.com These energies are directly related to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. qu.edu.qa

For nitroaromatic compounds, the absorption spectra are often characterized by π → π* and n → π* transitions. qu.edu.qa TD-DFT can help assign these transitions and understand how substituents, such as the bromo and nitro groups in this compound, influence the electronic structure and the resulting spectrum. qu.edu.qa The choice of functional, such as CAM-B3LYP, and the inclusion of a solvent model are crucial for obtaining results that correlate well with experimental spectra. qu.edu.qachemrxiv.org

Although no specific TD-DFT studies on this compound have been published, such an investigation would provide valuable insights into its photophysical properties. The results are typically presented in a table listing the calculated λmax, excitation energies, oscillator strengths, and the molecular orbitals involved in each major electronic transition.

Illustrative Data Table for Predicted Electronic Transitions

The following table is a hypothetical example of the kind of data generated from a TD-DFT calculation for a molecule like this compound. The values presented are not actual calculated data for this compound.

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 410 | 3.02 | 0.152 | HOMO → LUMO |

| S₀ → S₂ | 325 | 3.81 | 0.089 | HOMO-1 → LUMO |

| S₀ → S₃ | 270 | 4.59 | 0.450 | HOMO → LUMO+1 |

Future Directions and Emerging Research Avenues for 3 Bromo 2 Nitroaniline

Novel Synthetic Methodologies and Catalytic Systems

The future synthesis of 3-Bromo-2-nitroaniline and its derivatives will likely be dominated by the development of more efficient, selective, and sustainable catalytic systems. While traditional methods for producing bromoaromatic compounds often involve hazardous reagents like bromine and metal catalysts, research is shifting towards greener alternatives. guidechem.com

One promising area is the use of visible-light-mediated polarity-reversal catalysis. This approach could enable the functionalization of related aldehyde precursors in a metal-free manner, potentially reducing the environmental impact of synthesis. researchgate.net Furthermore, the development of organic solvent-free processes, utilizing bromide-bromate salts in aqueous acidic mediums, presents a scalable and environmentally benign route for the preparation of related dibromo-nitroaniline compounds, a methodology that could be adapted for this compound. researchgate.net

Future research will likely focus on:

Photocatalysis: The use of light to drive chemical reactions, minimizing the need for harsh reagents and high temperatures.

Biocatalysis: The application of enzymes to perform specific chemical transformations with high selectivity and under mild conditions.

Continuous Flow Chemistry: This technique offers improved safety, efficiency, and scalability for the synthesis of fine chemicals.

These innovative synthetic strategies promise to deliver not only higher yields and purity but also a significantly reduced environmental footprint.

Exploration of Advanced Material Applications (e.g., MOFs, OLEDs)

The unique electronic and structural properties of this compound make it a compelling candidate for incorporation into advanced materials. Two particularly promising areas of application are Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).